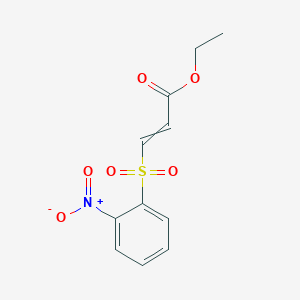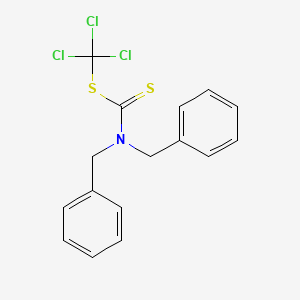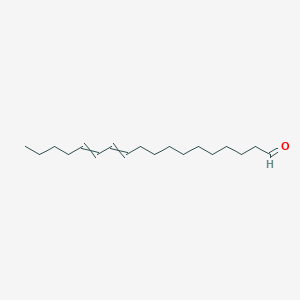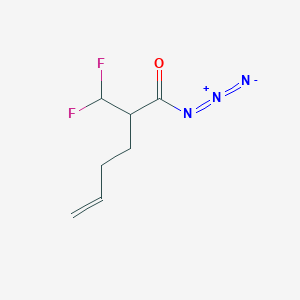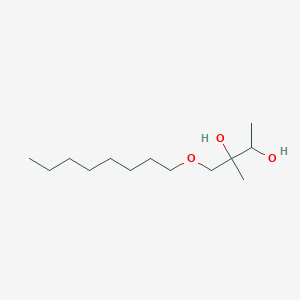
2-Methyl-1-(octyloxy)butane-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(octyloxy)butane-2,3-diol is an organic compound with the molecular formula C13H28O3 It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(octyloxy)butane-2,3-diol can be achieved through several methods. One common approach involves the reaction of 2-methyl-2,3-epoxybutane with octanol in the presence of an acid catalyst. The reaction proceeds via the opening of the epoxide ring, followed by the addition of the octanol to form the desired diol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and distillation to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(octyloxy)butane-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(octyloxy)butane-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(octyloxy)butane-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic octyl group can interact with lipid membranes, affecting membrane properties and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,2-butanediol: A similar diol with two hydroxyl groups on adjacent carbon atoms.
2-Methyl-1,3-butanediol: Another diol with hydroxyl groups on the first and third carbon atoms.
2-Methyl-2,3-butanediol: A diol with hydroxyl groups on the second and third carbon atoms.
Uniqueness
2-Methyl-1-(octyloxy)butane-2,3-diol is unique due to the presence of the octyloxy group, which imparts hydrophobic properties and influences its interactions with other molecules. This structural feature distinguishes it from other similar diols and contributes to its specific applications and reactivity.
Eigenschaften
CAS-Nummer |
92614-40-9 |
|---|---|
Molekularformel |
C13H28O3 |
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
2-methyl-1-octoxybutane-2,3-diol |
InChI |
InChI=1S/C13H28O3/c1-4-5-6-7-8-9-10-16-11-13(3,15)12(2)14/h12,14-15H,4-11H2,1-3H3 |
InChI-Schlüssel |
ZAUKEDYRPVPXCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCC(C)(C(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


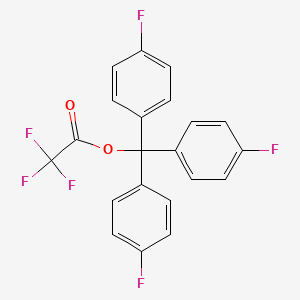
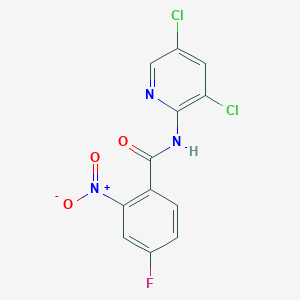

![(E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene]](/img/structure/B14362018.png)
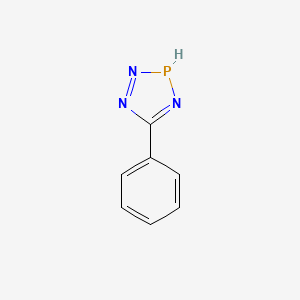
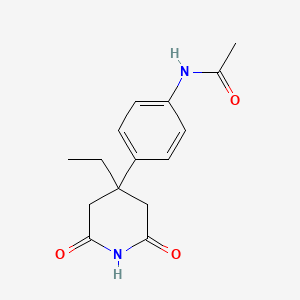
![[(Butylsulfanyl)methylidene]propanedinitrile](/img/structure/B14362032.png)
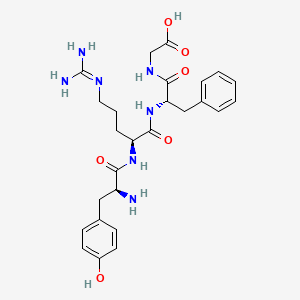
![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14362059.png)
